N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a combination of indole, triazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups into the sulfonamide .
Scientific Research Applications
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The indole and triazole moieties can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid.
Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole .
Uniqueness
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is unique due to its combination of indole, triazole, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C22H25N5O3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C22H25N5O3S2/c1-3-25-20(15-27(32(2,29)30)18-10-5-4-6-11-18)23-24-22(25)31-16-21(28)26-14-13-17-9-7-8-12-19(17)26/h4-12H,3,13-16H2,1-2H3 |
InChI Key |
PVCNMXVBHBBDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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